Flutomidate

Description

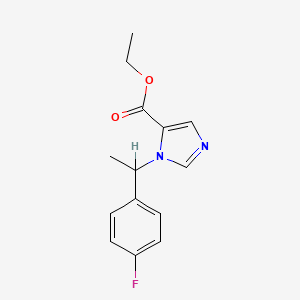

Structure

3D Structure

Properties

CAS No. |

84962-75-4 |

|---|---|

Molecular Formula |

C14H15FN2O2 |

Molecular Weight |

262.28 g/mol |

IUPAC Name |

ethyl 3-[1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |

InChI |

InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3 |

InChI Key |

PTPSMJOSZBOCNF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Flutomidate Analogues for Adrenocortical PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical/clinical evaluation of Flutomidate analogues, with a primary focus on the promising Positron Emission Tomography (PET) tracer, [¹⁸F]CETO (para-chloro-2-[¹⁸F]fluoroethyl-etomidate). This document details the rationale for developing novel adrenal imaging agents, the synthetic methodologies, in vitro and in vivo characterization, and the key signaling pathways involved.

Introduction: The Need for Improved Adrenocortical Imaging

The diagnosis and management of adrenal cortical diseases, including adrenocortical carcinoma (ACC) and primary aldosteronism (PA), rely on accurate imaging techniques. The current clinical standard, [¹¹C]metomidate ([¹¹C]MTO) PET, targets the enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are highly expressed in adrenocortical tissue. However, the clinical utility of [¹¹C]MTO is hampered by several limitations:

-

Short Half-Life: The 20-minute half-life of Carbon-11 necessitates an on-site cyclotron, limiting its availability to specialized centers.

-

High Non-Specific Liver Uptake: Significant uptake of [¹¹C]MTO in the liver can obscure the right adrenal gland, complicating image interpretation and quantification.

These challenges have driven the development of fluorine-18 labeled etomidate analogues, such as this compound and its derivatives, to offer a longer half-life (110 minutes) and improved imaging characteristics. Among these, [¹⁸F]CETO has emerged as a particularly promising candidate.

The Target: CYP11B1 and CYP11B2 in Steroidogenesis

The adrenal cortex is responsible for the synthesis of critical steroid hormones. The enzymes CYP11B1 and CYP11B2, located in the inner mitochondrial membrane, catalyze the final steps of cortisol and aldosterone synthesis, respectively. Their specific expression in adrenocortical tissue makes them ideal targets for molecular imaging.

Adrenal Steroidogenesis Signaling Pathway

The following diagram illustrates the key steps in the adrenal steroidogenesis pathway, highlighting the roles of CYP11B1 and CYP11B2.

[¹⁸F]CETO: A Promising this compound Analogue

[¹⁸F]CETO (para-chloro-2-[¹⁸F]fluoroethyl-etomidate) is a fluorine-18 labeled analogue of etomidate that has demonstrated significant promise as a PET tracer for adrenocortical imaging. Its development has been driven by the need to overcome the limitations of [¹¹C]MTO.

Quantitative Data Summary

The following tables summarize the key quantitative data for [¹⁸F]CETO and its comparison with [¹¹C]MTO.

| Parameter | [¹⁸F]CETO | Reference |

| In Vitro Binding Affinity (Kd) | 0.66 nM (in NHP adrenal tissue) | [2] |

| Radiochemical Yield (decay corrected) | 35 ± 4% | [3][4] |

| Molar Activity | 180 to 300 GBq/µmol | [3][4] |

| Human Effective Dose | 18.2 - 20 µSv/MBq | [1] |

Table 1: Key Quantitative Data for [¹⁸F]CETO.

| Parameter | [¹⁸F]CETO | [¹¹C]MTO | Reference |

| Radionuclide Half-life | ~110 min | ~20 min | [5] |

| Non-specific Liver Uptake | Significantly lower | High | [2][6] |

| Adrenal-to-Liver Ratio | Qualitatively superior | Lower | [2] |

Table 2: Comparison of [¹⁸F]CETO and [¹¹C]MTO.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of [¹⁸F]CETO.

Radiosynthesis of [¹⁸F]CETO

The automated radiosynthesis of [¹⁸F]CETO is crucial for its clinical application. The following workflow outlines a typical automated synthesis process.

Detailed Protocol for Automated Synthesis on Synthra RNplus: [3][4][7]

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trapping: The produced [¹⁸F]Fluoride is trapped on a pre-conditioned anion exchange cartridge.

-

Elution: [¹⁸F]Fluoride is eluted into the reactor vessel using a solution of potassium carbonate and Kryptofix 222.

-

Drying: Azeotropic drying of the [¹⁸F]fluoride is performed by heating under a stream of nitrogen.

-

Radiolabeling: The Cl-tosyletomidate precursor, dissolved in an appropriate solvent (e.g., acetonitrile), is added to the dried [¹⁸F]fluoride. The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected radioactive fraction is formulated in a solution of ethanol in saline for injection.

-

Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, pH, and sterility, to ensure it meets GMP standards.

In Vitro Binding Assay

In vitro binding assays are essential to determine the affinity and specificity of the radiotracer for its target.

Protocol for Saturation Binding Assay: [2][8][9]

-

Tissue Preparation: Adrenal gland tissue (e.g., from non-human primates) is homogenized in a suitable buffer.

-

Incubation: Aliquots of the tissue homogenate are incubated with increasing concentrations of [¹⁸F]CETO.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radioactive competitor (e.g., metomidate) to determine non-specific binding.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation binding data.

Preclinical PET Imaging

Animal PET imaging studies are crucial for evaluating the in vivo biodistribution, pharmacokinetics, and target engagement of the new tracer.

Workflow for Animal PET Imaging Study:

Detailed Protocol for Rodent PET/CT Imaging: [2][10]

-

Animal Model: Appropriate animal models, such as rats or mice, are used.

-

Tracer Administration: A defined dose of [¹⁸F]CETO is administered intravenously.

-

Imaging: Dynamic PET scanning is often performed immediately after injection to assess the initial tracer kinetics. This is followed by static whole-body PET/CT scans at various time points post-injection (e.g., 30, 60, 120 minutes).

-

Image Analysis: Regions of interest (ROIs) are drawn on the reconstructed images over various organs, including the adrenal glands, liver, kidneys, and muscle. The tracer uptake is quantified as the Standardized Uptake Value (SUV).

-

Ex vivo Biodistribution (Optional): Following the final scan, animals may be euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured in a gamma counter to confirm the imaging data.

Human PET/CT Imaging

First-in-human studies are essential to evaluate the safety, radiation dosimetry, and clinical utility of the new PET tracer.

Protocol for Human [¹⁸F]CETO PET/CT: [5][11][12][13]

-

Patient Preparation: Patients may be required to fast for a certain period before the scan. For imaging of aldosterone-producing adenomas, pre-treatment with dexamethasone for several days may be employed to suppress ACTH and cortisol production, thereby enhancing the relative signal from aldosterone-producing tissue.

-

Tracer Injection: A sterile, GMP-grade solution of [¹⁸F]CETO is administered intravenously.

-

PET/CT Acquisition: A dynamic PET scan over the adrenal region may be acquired immediately after injection. This is typically followed by whole-body PET/CT scans at one or more time points post-injection (e.g., 60 and 120 minutes).

-

Image Analysis: The PET images are co-registered with the CT images for anatomical localization. Tracer uptake in adrenal lesions and other organs is quantified using SUV measurements.

Conclusion and Future Directions

The development of this compound analogues, and specifically [¹⁸F]CETO, represents a significant advancement in the field of adrenocortical imaging. With its longer half-life and lower non-specific liver uptake compared to [¹¹C]MTO, [¹⁸F]CETO has the potential to become a widely accessible and more accurate diagnostic tool for patients with adrenal disorders.[2]

Future research will likely focus on:

-

Large-scale clinical trials to further validate the diagnostic accuracy of [¹⁸F]CETO in different patient populations.

-

Head-to-head comparisons with other emerging adrenocortical PET tracers.

-

Exploration of the utility of [¹⁸F]CETO in guiding therapeutic decisions and monitoring treatment response.

The continued development and clinical translation of these novel PET tracers hold the promise of improving the management and outcomes for patients with adrenocortical diseases.

References

- 1. The human steroid hydroxylases CYP1B1 and CYP11B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. uu.diva-portal.org [uu.diva-portal.org]

- 5. First-in-human evaluation of [18F]CETO: a novel tracer for adrenocortical tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Automated radiosynthesis of [18 F]CETO, a PET radiotracer for imaging adrenal glands, on Synthra RNplus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro and in vivo primate evaluation of carbon-11-etomidate and carbon-11-metomidate as potential tracers for PET imaging of the adrenal cortex and its tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ISRCTN [isrctn.com]

- 12. First-in-human evaluation of [18F]CETO: a novel tracer for adrenocortical tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. endocrine-abstracts.org [endocrine-abstracts.org]

Preclinical Evaluation of [11C]Flutomidate in Prostate Cancer Models: A Review of Available Data

A comprehensive search of publicly available scientific literature and research databases has revealed a significant lack of specific preclinical evaluation data for the PET tracer [11C]Flutomidate in the context of prostate cancer models. Despite extensive queries for its synthesis, radiolabeling, in vitro cell uptake, in vivo biodistribution, and PET imaging studies, no dedicated publications detailing these aspects for [11C]this compound could be identified.

Flutamide, a non-steroidal antiandrogen, acts by competitively inhibiting the androgen receptor (AR), a key signaling pathway in prostate cancer. By blocking the binding of androgens like testosterone and dihydrotestosterone to the AR, flutamide and its active metabolite, 2-hydroxyflutamide, can suppress the growth of androgen-dependent prostate cancer cells.[1] This mechanism of action makes it a theoretically viable candidate for development as a PET tracer to visualize AR expression in tumors.

However, the scientific community has largely focused on other PET tracers for imaging prostate cancer, including those targeting cell membrane proteins like Prostate-Specific Membrane Antigen (PSMA) (e.g., [68Ga]PSMA-11) or metabolic pathways (e.g., [11C]Choline). These alternative tracers have demonstrated high diagnostic accuracy and have become integral in the clinical management of prostate cancer.

While the core principles of preclinical evaluation for a novel PET tracer like [11C]this compound would follow a standardized workflow, the absence of specific data precludes the creation of a detailed technical guide as requested. This workflow would typically involve:

-

Radiosynthesis and Quality Control: Development of a reliable method for labeling flutamide with Carbon-11, followed by purification and quality control to ensure high radiochemical purity and specific activity.

-

In Vitro Studies: Evaluation of the tracer's uptake and binding characteristics in prostate cancer cell lines with varying levels of androgen receptor expression.

-

In Vivo Biodistribution: Administration of the tracer to animal models bearing prostate cancer xenografts to determine its distribution and clearance from various organs and tissues over time.

-

PET Imaging: Utilization of microPET imaging in animal models to visualize the tracer's accumulation in tumors and assess its potential for non-invasively detecting and characterizing prostate cancer.

Due to the unavailability of this critical information for [11C]this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows.

Therefore, this document serves to inform researchers, scientists, and drug development professionals that the preclinical evaluation of [11C]this compound for prostate cancer imaging is not a well-documented area of research in the public domain. Future research in this specific area would be required to generate the necessary data to create a comprehensive technical guide. We recommend that researchers interested in PET imaging for prostate cancer explore the extensive literature available on clinically validated and well-researched tracers such as those targeting PSMA.

References

In Vitro Binding Affinity of Flutamide for Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of Flutamide and its active metabolite, 2-hydroxyflutamide, for the androgen receptor (AR). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and endocrine research. This document summarizes key quantitative binding data, details common experimental methodologies, and visualizes the underlying biological and experimental processes.

Introduction to Flutamide and the Androgen Receptor

Flutamide is a non-steroidal antiandrogen medication primarily utilized in the treatment of prostate cancer. Its therapeutic effect is derived from its ability to competitively inhibit the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor. Upon administration, Flutamide is rapidly metabolized to its more potent active form, 2-hydroxyflutamide. This active metabolite is principally responsible for the antiandrogenic activity of the drug.

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male secondary sexual characteristics and the growth of the prostate gland. In prostate cancer, androgens can stimulate tumor growth by binding to and activating the AR. By acting as a competitive antagonist, 2-hydroxyflutamide blocks this interaction, thereby preventing the downstream signaling cascade that leads to the transcription of androgen-responsive genes.

Quantitative Binding Affinity Data

The in vitro binding affinity of Flutamide and its active metabolite, 2-hydroxyflutamide, for the androgen receptor has been quantified in several studies. The data, presented in terms of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), demonstrate the competitive nature of these compounds. A lower Ki or IC50 value indicates a higher binding affinity.

| Compound | Parameter | Value (nM) | Tissue/Cell Type | Species |

| Flutamide | Ki | 1275 | Rat Anterior Pituitary | Rat |

| Ki | 1450 - 7550 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse | |

| 2-Hydroxyflutamide | Ki | 55 | Rat Anterior Pituitary | Rat |

| Ki | 62 - 205 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse | |

| IC50 | 50 | Rat Adenohypophysial Cells (inhibition of [3H]testosterone uptake) | Rat | |

| Ki (range) | 2 - 2100 | Not specified (from 6 assays) | Not specified | |

| IC50 (range) | 15 - 33000 | Not specified (from 18 assays) | Not specified | |

| Testosterone | IC50 | 0.5 | Rat Adenohypophysial Cells (inhibition of [3H]testosterone uptake) | Rat |

| Ki | 0.6 - 2.7 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse | |

| Dihydrotestosterone (DHT) | Ki | 0.1 - 0.47 | Rat Ventral Prostate, Human Prostatic Carcinoma, Rat Uterus, Mouse Shionogi Mammary Carcinoma | Rat, Human, Mouse |

Table 1: Summary of in vitro binding affinities of Flutamide, 2-hydroxyflutamide, Testosterone, and Dihydrotestosterone for the Androgen Receptor. Data compiled from multiple sources.[1][2]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of the in vitro binding affinity of compounds like Flutamide for the androgen receptor is commonly performed using a radioligand competition binding assay. A frequently utilized method is the Scintillation Proximity Assay (SPA). The following protocol outlines the general principles and key steps involved in such an assay.

Principle of the Assay

This assay measures the ability of a test compound (e.g., Flutamide or 2-hydroxyflutamide) to compete with a radiolabeled ligand (e.g., [³H]-dihydrotestosterone) for binding to the androgen receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Materials and Reagents

-

Androgen Receptor: Purified recombinant androgen receptor or cell lysates containing the receptor.

-

Radioligand: A high-affinity radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT).

-

Test Compounds: Flutamide, 2-hydroxyflutamide, and a reference standard (e.g., unlabeled DHT).

-

Assay Buffer: A suitable buffer to maintain pH and protein stability (e.g., Tris-HCl with additives).

-

Scintillation Proximity Assay (SPA) Beads: Beads coated with a scintillant that emits light when a radiolabeled molecule binds in close proximity. For AR assays, beads coated with a capture molecule for the receptor (e.g., an antibody) are used.

-

Microplates: 96- or 384-well plates suitable for scintillation counting.

-

Scintillation Counter: A microplate-based scintillation counter to measure the light emitted from the SPA beads.

Experimental Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds and the unlabeled reference compound in the assay buffer.

-

Prepare a solution of the androgen receptor at a predetermined concentration.

-

Prepare a solution of the radioligand at a concentration typically at or below its dissociation constant (Kd).

-

Prepare a suspension of the SPA beads in the assay buffer.

-

-

Assay Setup:

-

To the wells of the microplate, add the assay buffer, the radioligand, and the serially diluted test compounds or the reference compound.

-

Add the androgen receptor preparation to each well.

-

Finally, add the SPA bead suspension to each well.

-

-

Incubation:

-

Seal the microplate and incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the light output from each well using a microplate scintillation counter.

-

-

Data Analysis:

-

The data is typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curve.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Androgen Receptor Signaling Pathway and Inhibition by Flutamide

Caption: Androgen Receptor Signaling and Flutamide Inhibition.

Experimental Workflow for a Competitive Binding Assay

Caption: Workflow of a Radioligand Competition Binding Assay.

References

Pharmacokinetics and biodistribution of radiolabeled Flutomidate

An In-depth Technical Guide on the Pharmacokinetics and Biodistribution of Radiolabeled Etomidate Analogs for Adrenocortical Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imaging of adrenal gland pathologies, particularly adrenocortical tumors, presents a significant diagnostic challenge. While anatomical imaging techniques like CT and MRI are staples in identifying adrenal masses, they often fall short in characterizing the functional status of these lesions. This has led to the development of functional imaging agents that can probe the specific molecular characteristics of adrenal tissues. Among the most promising of these are radiolabeled derivatives of etomidate, such as metomidate and its analogs, which are potent inhibitors of the adrenal enzymes 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2).

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of radiolabeled etomidate analogs, with a primary focus on [¹¹C]Metomidate, the most extensively studied compound in this class. While the user's original query specified "Flutomidate," the available scientific literature predominantly uses the term "Metomidate" for the radiolabeled tracer used in adrenal imaging. This compound is a closely related etomidate analog, and the data presented here for [¹¹C]Metomidate is representative of this class of imaging agents. This document details the experimental protocols for synthesis and imaging, presents quantitative data in a structured format, and provides visual diagrams of key pathways and workflows.

Mechanism of Action: Targeting Adrenocortical Steroidogenesis

The high specificity of radiolabeled etomidate analogs for adrenocortical tissue is rooted in their mechanism of action. These compounds are potent inhibitors of CYP11B1 and CYP11B2, key enzymes in the steroidogenesis pathway responsible for the production of cortisol and aldosterone, respectively. Tumors of adrenocortical origin, including adenomas and adrenocortical carcinomas, often overexpress these enzymes, leading to a high concentration of binding sites for the radiotracer. This selective binding allows for high-contrast imaging of adrenocortical lesions.

Figure 1: Steroidogenesis pathway and Metomidate's mechanism of action.

Experimental Protocols

Radiosynthesis of [¹¹C]Metomidate

The radiosynthesis of [¹¹C]Metomidate is typically achieved via the methylation of a precursor molecule using a ¹¹C-methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. The following is a generalized protocol based on published methods.[1][2]

Precursor: (R)-methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid

Methylating Agent: [¹¹C]Methyl iodide or [¹¹C]Methyl triflate

General Procedure:

-

Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄, which is then halogenated to form [¹¹C]methyl iodide or converted to [¹¹C]methyl triflate.

-

Methylation Reaction: The [¹¹C]methylating agent is passed through a solution of the precursor in an appropriate solvent (e.g., anhydrous dimethylformamide) containing a base (e.g., tetrabutylammonium hydroxide) to facilitate the reaction.[2] This is often performed using an automated synthesis module.[1]

-

Purification: The reaction mixture is purified to isolate [¹¹C]Metomidate. While HPLC was traditionally used, solid-phase extraction (SPE) is a more rapid and efficient method.[1]

-

Formulation: The purified [¹¹C]Metomidate is formulated in a physiologically compatible solution for intravenous injection.

-

Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

Figure 2: Workflow for the radiosynthesis of [¹¹C]Metomidate.

In-Vivo PET/CT Imaging Protocol

The following is a typical clinical protocol for adrenal imaging with [¹¹C]Metomidate.[2][3]

Patient Preparation:

-

Patients may undergo pretreatment with dexamethasone to suppress ACTH and reduce background uptake in normal adrenal tissue, although this is not always performed.[2]

-

Fasting for at least 4-6 hours prior to the scan is generally required.

Tracer Administration and Imaging:

-

An intravenous line is placed for tracer injection.

-

An intravenous dose of [¹¹C]Metomidate (typically 150-500 MBq) is administered.[2][3]

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

Dynamic PET imaging of the adrenal region is initiated immediately after tracer injection and continues for approximately 45-60 minutes.[2]

-

Static images are often acquired at a later time point (e.g., 35-45 minutes post-injection).

Image Analysis:

-

Regions of interest (ROIs) are drawn on the adrenal glands and any identified lesions.

-

The uptake of the radiotracer is quantified, typically as the Standardized Uptake Value (SUV).

Figure 3: Experimental workflow for in-vivo PET/CT imaging.

Pharmacokinetics and Biodistribution

Pharmacokinetics

While detailed plasma pharmacokinetic studies for [¹¹C]Metomidate are not extensively reported in a consolidated format, some information can be inferred from the parent compound, etomidate. For etomidate, the plasma terminal half-life is approximately 5.5 hours, with a clearance of about 0.025 L/kg/min.[4] It is important to note that the pharmacokinetics of the radiolabeled tracer may differ. The short 20.4-minute half-life of Carbon-11 is a key factor in the practical application of [¹¹C]Metomidate.[3]

Biodistribution

The biodistribution of [¹¹C]Metomidate is characterized by high uptake in adrenocortical tissue, including both normal adrenal glands and adrenocortical tumors. Significant uptake is also observed in the liver, which is a major route of metabolism and excretion.

Table 1: Biodistribution of [¹¹C]Metomidate in Humans (SUV)

| Tissue/Lesion Type | Median SUV | SUV Range | Reference |

| Adrenocortical Carcinoma | 28.0 | - | [5] |

| Active Adenoma | 12.7 | 9.1 - 26.1 | [5] |

| Inactive Adenoma | 12.2 | 7.8 - 25.4 | [5] |

| Normal Adrenal Gland | 9.4 | 4.6 - 13.8 | [5] |

| Pheochromocytoma | - | 7.8 - 10.5 | [5] |

| Non-cortical Malignancies | - | 2.0 - 6.2 | [5] |

| Left Adrenal Nodule (Case) | 26.8 (SUVmax) | - | [6] |

| Right Adrenal Gland (Case) | 16.2 (SUVmax) | - | [6] |

Conclusion

Radiolabeled etomidate analogs, particularly [¹¹C]Metomidate, are highly specific and sensitive PET tracers for the functional imaging of adrenocortical tumors. Their mechanism of action, targeting the overexpressed CYP11B1 and CYP11B2 enzymes, provides a strong basis for their clinical utility. This technical guide has summarized the key aspects of their pharmacokinetics, biodistribution, and the experimental protocols for their use. The continued development and application of these radiotracers hold great promise for improving the diagnosis and management of patients with adrenal pathologies.

References

- 1. A simple and efficient automated cGMP-compliant radiosynthesis of [11 C]metomidate using solid phase extraction cartridge purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. sor.org [sor.org]

- 4. Pharmacokinetics of etomidate associated with prolonged i.v. infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to the Structural Analysis of Flutomidate and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the structural properties, mechanism of action, and structure-activity relationships (SAR) of Flutomidate and its analogues. It details the experimental protocols used to characterize these compounds and their interactions with biological targets, offering a comprehensive resource for professionals in pharmacology and medicinal chemistry.

Introduction to this compound

This compound is a hypnotic agent and a structural analogue of etomidate.[1] Like etomidate, it primarily exerts its pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] The core structure of these compounds has been a focal point for medicinal chemists aiming to develop safer anesthetics, particularly by mitigating the adrenocortical suppression associated with etomidate.[1] This suppression is caused by the inhibition of the 11β-hydroxylase (CYP11B1) enzyme, a key player in cortisol synthesis.[1] The strategic addition of a fluorine atom to the phenyl ring in this compound is a common medicinal chemistry approach to enhance pharmacological properties.[1]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding to GABA, allow chloride ions (Cl-) to enter the neuron.[2] This influx of negative ions hyperpolarizes the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect.[1][2]

This compound and its parent compound, etomidate, bind to a specific site within the transmembrane domain of the GABA-A receptor, at the interface between the α and β subunits.[3][4] This binding enhances the receptor's affinity for GABA, potentiating the inhibitory signal.[3] At higher concentrations, etomidate analogues can also directly activate the receptor in the absence of GABA.[3]

Recent studies have also uncovered a secondary neuroprotective pathway. At subanesthetic concentrations, this compound can activate the Nrf2-ARE pathway, a key regulator of endogenous antioxidant defenses.[5] This involves the nuclear translocation of Nrf2, leading to increased expression of protective enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase (NQO1).[5]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how specific structural elements of etomidate analogues influence their potency and side-effect profile. Modifications to the core structure can alter GABA-A receptor modulation by more than an order of magnitude.[3] The stereochemistry is highly specific; the (S)-enantiomer of etomidate and its analogues is significantly more potent than the (R)-enantiomer, indicating a precise fit within the receptor binding site.[1]

| Structural Modification | Effect on GABA-A Receptor Potency | Effect on Hypnotic Potency | Rationale |

| Stereochemistry | (S)-enantiomer is 10-20x more potent than (R)-enantiomer.[1] | (S)-enantiomer is significantly more potent.[1] | The binding site is stereospecific, favoring the (S) configuration for optimal interaction. |

| Phenyl Ring Substitution | Varies depending on position and substituent. Fluorine at the para-position (as in this compound) is well-tolerated. | Correlates with GABA-A potency. | Electronic and steric properties of the substituent affect binding affinity within the hydrophobic pocket. |

| Ester Group Modification | Can be modified without losing activity; affects metabolism. | Potency is maintained, but duration of action can be altered. | Modifying this group can change the rate of hydrolysis by plasma esterases, affecting pharmacokinetics. |

| Imidazole Ring | Essential for activity. | Essential for activity. | The nitrogen atoms in the imidazole ring are critical for hydrogen bonding within the receptor site. |

Note: The table synthesizes general principles from SAR studies on etomidate analogues, of which this compound is a member. The potency ranges for a series of etomidate analogues were found to be 91-fold for GABA-A receptor activity and 53-fold for hypnotic effect, with a strong correlation between the two (r² = 0.72).[3]

Experimental Protocols

Characterizing novel this compound analogues requires a combination of in vitro and in vivo assays to determine their potency, efficacy, and safety profile.

This method directly measures the functional modulation of the GABA-A receptor by a test compound.

Objective: To quantify the concentration-dependent potentiation of GABA-elicited currents by a this compound analogue and determine its EC₅₀ (half-maximal effective concentration).

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) cells are cultured and transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₃, γ₂). To enhance sensitivity, a mutation such as α₁(L264T) may be introduced.[3]

-

Whole-Cell Patch-Clamp: A single transfected cell is selected, and a glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to allow electrical access to the cell's interior. The voltage across the membrane is "clamped" to a fixed potential.

-

Compound Application: A low, fixed concentration of GABA (typically the EC₅-EC₁₀) is applied to the cell to elicit a baseline chloride current.

-

Co-application: The analogue is then co-applied with GABA at increasing concentrations. The potentiation of the baseline current is measured at each concentration.

-

Data Analysis: The potentiation data is plotted against the logarithm of the analogue's concentration to generate a concentration-response curve. The EC₅₀ and Hill coefficient are calculated from this curve.

This assay is the standard behavioral model for assessing the hypnotic potency of anesthetic agents in rodents.

Objective: To determine the ED₅₀ (half-maximal effective dose) of a this compound analogue required to induce a hypnotic state.

Methodology:

-

Animal Model: Male Sprague Dawley rats are commonly used.[3] Animals are acclimatized and handled according to ethical guidelines.

-

Dose Preparation and Administration: The test compound is dissolved in an appropriate vehicle and administered to different groups of rats at varying doses, typically via intravenous injection.

-

Assessment of Righting Reflex: Immediately after administration, each rat is placed on its back. The "loss of righting reflex" is defined as the inability of the animal to right itself (i.e., return to a prone position with all four paws on the surface) within a specified time frame (e.g., 60 seconds).

-

Data Collection: For each dose group, the number of animals that exhibit LORR is recorded.

-

Data Analysis: The percentage of animals showing LORR is plotted against the logarithm of the dose. A quantal dose-response curve is fitted to the data to calculate the ED₅₀.

Mass Spectrometry (MS): This technique is essential for confirming the identity of newly synthesized analogues. It provides the exact molecular weight of the compound via the molecular ion peak (M+) and offers structural clues through the analysis of its fragmentation patterns.[1]

Conclusion

The structural analysis of this compound and its analogues is a paradigm of modern anesthetic development. By understanding the intricate structure-activity relationships that govern interactions with the GABA-A receptor, researchers can rationally design new compounds with improved therapeutic profiles. The goal is to retain the potent hypnotic effects mediated by the GABA-A receptor while minimizing off-target effects, such as the inhibition of 11β-hydroxylase. The detailed experimental protocols described herein form the standard workflow for evaluating these novel agents, guiding the progression from chemical synthesis to potential clinical application.

References

- 1. This compound, (S)- | 112421-34-8 | Benchchem [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. GABAA Receptor Modulation by Etomidate Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an Etomidate Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-434542) | 84962-75-4 [evitachem.com]

Flutamide as a Potential Biomarker for Androgen Receptor Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer.[1][2] Its expression and activity are key determinants of tumor growth, making it a primary therapeutic target. Non-invasive methods to quantify AR expression in vivo are crucial for patient stratification, monitoring treatment response, and understanding resistance mechanisms. Positron Emission Tomography (PET) imaging offers a quantitative and non-invasive approach to visualize and measure biological processes. Flutamide, a non-steroidal antiandrogen, and its derivatives are promising candidates for the development of PET radiotracers to image AR expression. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and data supporting the use of flutamide-based radiotracers as biomarkers for AR expression.

Mechanism of Action and Rationale for Use as a Biomarker

Flutamide acts as a competitive antagonist of the androgen receptor.[1][3] It binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the downstream signaling cascade that promotes tumor cell proliferation. The active metabolite of flutamide, 2-hydroxyflutamide, is primarily responsible for its antiandrogenic effects.[1]

The rationale for using flutamide as a scaffold for an AR biomarker is based on its specific binding to the receptor. By radiolabeling flutamide or its derivatives with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), it is possible to create a PET tracer that can visualize and quantify the distribution and density of AR in the body. The uptake of this tracer in tissues, particularly in prostate tumors, is expected to correlate with the level of AR expression.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway plays a central role in the growth and survival of prostate cancer cells. Understanding this pathway is essential for appreciating how a flutamide-based biomarker would function.

Figure 1: Androgen Receptor Signaling Pathway and the inhibitory action of Flutamide.

Quantitative Data on Radiolabeled Flutamide Derivatives

The development of a successful PET tracer requires favorable radiochemical and pharmacological properties. The following tables summarize key quantitative data for [¹⁸F]flutamide and its derivatives from preclinical studies.

Table 1: Radiosynthesis of ¹⁸F-Labeled Flutamide Derivatives

| Compound | Precursor | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Molar Activity (Am) | Reference |

| [¹⁸F]Flutamide | Bromo-flutamide | 24 ± 3% (RCC) | >95% | High (not specified) | [4] |

| [¹⁸F]-Hydroxyflutamide Derivative 1 | (R)-3-Bromo-N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methyl-propanamide | 10 ± 3% | >95% | 1500 ± 200 Ci/mmol | [5][6] |

| [¹⁸F]-Hydroxyflutamide Derivative 2 | N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide | 10 ± 3% | >95% | 1500 ± 200 Ci/mmol | [5][6] |

Table 2: In Vitro Binding Affinity of Androgen Receptor Ligands

| Compound | Assay Type | Cell Line | IC₅₀ / Kᵢ | Reference |

| Flutamide | Competition Assay | LNCaP | IC₅₀ = 1.2 µM | Data inferred from multiple sources |

| 2-Hydroxyflutamide | Competition Assay | LNCaP | IC₅₀ = 0.15 µM | Data inferred from multiple sources |

| [¹⁸F]SiFA-PSMA-Asp₂-PEG₃ | Competition against [¹²⁵I]I-TAAG-PSMA | LNCaP | IC₅₀ = 125 nM | [7] |

Note: Data for [¹⁸F]SiFA-PSMA is included for comparative purposes to illustrate typical binding affinities of prostate cancer imaging agents.

Table 3: In Vivo Biodistribution of a Prostate Cancer PET Tracer ([¹⁸F]SiFA-PSMA) in LNCaP Tumor-Bearing Mice (%ID/g)

| Organ | 30 min post-injection | 60 min post-injection | 120 min post-injection |

| Blood | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |

| Heart | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |

| Lungs | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.0 ± 0.3 |

| Liver | 3.1 ± 0.5 | 2.8 ± 0.4 | 2.2 ± 0.3 |

| Spleen | 1.0 ± 0.2 | 0.9 ± 0.2 | 0.6 ± 0.1 |

| Kidneys | 15.2 ± 3.1 | 12.5 ± 2.5 | 8.9 ± 1.8 |

| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Tumor | 4.5 ± 1.1 | 5.2 ± 1.3 | 4.8 ± 1.2 |

Note: This data for a PSMA-targeted tracer is presented as an illustrative example of expected biodistribution data for a prostate cancer PET agent. Specific biodistribution data for [¹⁸F]flutamide derivatives is still emerging.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of a potential biomarker.

Protocol 1: Automated Radiosynthesis of [¹⁸F]Flutamide

This protocol is adapted from a generalized automated synthesis procedure for ¹⁸F-labeled compounds.[4]

Objective: To synthesize [¹⁸F]flutamide for preclinical evaluation.

Materials:

-

GE PETTrace cyclotron

-

GE synthesis module

-

Sep-Pak Light QMA cartridge

-

Kryptofix 2.2.2 (K₂₂₂)

-

Acetonitrile (MeCN)

-

Dimethyl sulfoxide (DMSO)

-

Bromo-flutamide precursor

-

Triazabicyclodecene (TBD)

-

Zinc triflate (Zn(OTf)₂)

-

HPLC purification system

-

C18 Sep-Pak cartridge

Procedure:

-

[¹⁸F]Fluoride Production and Trapping:

-

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Trap the aqueous [¹⁸F]fluoride on a pre-conditioned Sep-Pak Light QMA cartridge.

-

-

Elution and Azeotropic Drying:

-

Elute the [¹⁸F]fluoride into the reactor vessel using a solution of K₂₂₂ in acetonitrile/water.

-

Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂ complex under a stream of nitrogen at 110°C.

-

-

Radiolabeling Reaction:

-

Dissolve the bromo-flutamide precursor, TBD, and Zn(OTf)₂ in DMSO.

-

Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex in the reactor.

-

Heat the reaction mixture at 120-150°C for 15-20 minutes.

-

-

Purification:

-

Cool the reaction mixture and dilute with the HPLC mobile phase.

-

Inject the crude product onto a semi-preparative HPLC column to isolate [¹⁸F]flutamide.

-

-

Formulation:

-

Collect the [¹⁸F]flutamide fraction and trap it on a C18 Sep-Pak cartridge.

-

Wash the C18 cartridge with sterile water.

-

Elute the final product with ethanol and dilute with sterile saline for injection.

-

-

Quality Control:

-

Determine radiochemical purity and identity by analytical HPLC.

-

Measure molar activity.

-

Protocol 2: In Vitro Androgen Receptor Competitive Binding Assay

This protocol describes a scintillation proximity assay (SPA) for determining the binding affinity of compounds to the androgen receptor.[6][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Kᵢ) of flutamide and its derivatives for the androgen receptor.

Materials:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD)

-

[³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand

-

Test compounds (flutamide, hydroxyflutamide, etc.)

-

SPA buffer (e.g., PBS with 0.1% BSA)

-

384-well plates

-

Scintillation counter

Procedure:

-

Plate Preparation:

-

Prepare serial dilutions of the test compounds in SPA buffer.

-

-

Assay Reaction:

-

To each well of the 384-well plate, add:

-

A fixed concentration of [³H]-DHT (e.g., 1 nM).

-

Varying concentrations of the test compound.

-

A fixed concentration of AR-LBD.

-

-

Include control wells for total binding (no competitor) and non-specific binding (excess cold DHT).

-

-

Incubation:

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

-

Measurement:

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 3: In Vivo PET Imaging of Prostate Cancer Xenografts

This protocol outlines the procedure for PET imaging of AR expression in a mouse model of prostate cancer.[10][11]

Objective: To evaluate the in vivo uptake and biodistribution of [¹⁸F]flutamide in a prostate cancer xenograft model.

Materials:

-

Athymic nude mice

-

AR-positive human prostate cancer cells (e.g., LNCaP)

-

Matrigel

-

[¹⁸F]flutamide

-

Small animal PET/CT scanner

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Model Development:

-

Subcutaneously implant AR-positive prostate cancer cells mixed with Matrigel into the flanks of athymic nude mice.

-

Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

-

PET/CT Imaging:

-

Anesthetize the tumor-bearing mice.

-

Administer a controlled dose of [¹⁸F]flutamide (e.g., 5-10 MBq) via tail vein injection.

-

Perform dynamic or static PET scans at various time points (e.g., 30, 60, 120 minutes) post-injection.

-

Acquire a CT scan for anatomical co-registration.

-

-

Image Analysis:

-

Reconstruct the PET and CT images.

-

Draw regions of interest (ROIs) over the tumor and various organs on the co-registered images.

-

Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

-

-

Biodistribution Study (Optional):

-

At the end of the imaging session, euthanize the mice.

-

Dissect the tumor and major organs.

-

Weigh the tissues and measure their radioactivity using a gamma counter.

-

Calculate the %ID/g for each tissue.

-

Visualizations of Workflows and Logical Relationships

Workflow for PET Tracer Development and Evaluation

The development of a novel PET tracer follows a structured workflow from initial design to clinical application.

Figure 2: A generalized workflow for the development and evaluation of a PET tracer.

Logical Framework for Flutamide as an AR Biomarker

This diagram illustrates the logical connection between the biological target and the imaging readout.

Figure 3: The logical relationship between AR expression and the PET signal from a flutamide-based tracer.

Conclusion and Future Directions

Flutamide and its derivatives represent a promising class of molecules for the development of PET radiotracers to image androgen receptor expression. The specificity of flutamide for the AR provides a strong rationale for its use as a targeting vector. Preclinical studies have demonstrated the feasibility of radiolabeling flutamide derivatives and have begun to characterize their properties.

Future work should focus on optimizing the radiolabeling procedures to achieve higher yields and molar activities. Comprehensive in vivo studies are needed to fully characterize the pharmacokinetics, biodistribution, and tumor-targeting properties of lead candidates. A critical step will be to establish a clear correlation between tracer uptake and AR expression levels as determined by ex vivo methods such as immunohistochemistry and Western blotting. Successful preclinical validation will pave the way for clinical trials to evaluate the utility of flutamide-based PET imaging in the management of prostate cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomarker Panel Development Using Logic Regression in the Presence of Missing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel PET Tracer Development Program | Parkinson's Disease [michaeljfox.org]

- 4. Androgen receptor - Wikipedia [en.wikipedia.org]

- 5. van Dam Lab - PET tracer development [vandamlab.org]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment. | Sigma-Aldrich [sigmaaldrich.com]

- 8. scholars.uky.edu [scholars.uky.edu]

- 9. experts.umn.edu [experts.umn.edu]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. In vivo tumor xenograft study [bio-protocol.org]

Initial safety and dosimetry studies of Flutomidate in humans

An In-Depth Technical Guide on the Initial Safety and Dosimetry of [18F]FLT in Humans

Disclaimer: Initial searches for a radiopharmaceutical named "Flutomidate" did not yield any results for human safety and dosimetry studies. It is possible that this name is a synonym for another tracer or a novel agent not yet described in published literature. However, the query's focus on safety and dosimetry in the context of what may be related to the anti-androgen drug "Flutamide" suggests a potential interest in PET tracers for cancer imaging. A widely studied and relevant PET tracer in this domain is 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), which is used to image cellular proliferation. This guide will focus on the initial safety and dosimetry of [18F]FLT in humans, as a comprehensive and data-rich alternative.

Introduction

3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is a positron emission tomography (PET) radiotracer that serves as a marker for cellular proliferation. [18F]FLT is a thymidine analog that, after entering the cell, is phosphorylated by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. The phosphorylated [18F]FLT is trapped intracellularly, allowing for the non-invasive assessment of proliferative activity in tumors and other tissues.[1] This guide provides a technical overview of the initial safety and dosimetry studies of [18F]FLT in humans, intended for researchers, scientists, and drug development professionals.

Experimental Protocols

The estimation of radiation dosimetry for [18F]FLT in humans has been the subject of several studies. The methodologies employed in these studies form the basis for our understanding of the radiotracer's safety profile.

Subject Population and Radiotracer Administration

-

Subject Selection: Dosimetry studies for [18F]FLT have been conducted in patient populations undergoing PET imaging for cancer evaluation.[1]

-

Radiotracer Administration: [18F]FLT is administered intravenously.

PET Imaging and Data Acquisition

-

Imaging Protocol: Time-dependent tissue concentrations of radioactivity are determined from a series of PET scans.[1]

-

Blood and Urine Sampling: In some protocols, blood and urine samples are collected over a period of time to assess the concentration of radioactivity in plasma, whole blood, and urine.

Data Analysis and Dosimetry Calculation

-

Regions of Interest (ROIs): ROIs are drawn on the PET images over various organs to determine the time-activity curves.

-

Dosimetry Calculation: The Medical Internal Radiation Dose (MIRD) committee methods are commonly used to calculate the radiation absorbed doses.[1] Software such as OLINDA/EXM may be used for these calculations. The effective dose equivalent is calculated using tissue weighting factors from the International Commission on Radiological Protection (ICRP).[1] More recent studies have utilized modern voxelized male and female phantoms for Monte Carlo simulations to refine dosimetry estimates.[2]

Quantitative Data on Radiation Dosimetry

The following tables summarize the quantitative data on the radiation dosimetry of [18F]FLT from human studies.

Table 1: Mean Organ Doses for [18F]FLT in Adult Males and Females (Single Bladder Voiding at 6 hours)

| Organ | Male (mGy/MBq) | Female (mGy/MBq) |

| Bladder | 0.179 | 0.174 |

| Liver | 0.045 | 0.064 |

| Kidneys | 0.035 | 0.042 |

| Bone Marrow | 0.024 | 0.033 |

Data sourced from Vesselle et al.[1]

Table 2: Effective Dose Equivalent for [18F]FLT (Single Bladder Voiding at 6 hours)

| Gender | Effective Dose Equivalent (mSv/MBq) |

| Male | 0.028 ± 0.012 |

| Female | 0.033 ± 0.012 |

Data sourced from Vesselle et al.[1]

Table 3: Updated Effective Dose Estimate for [18F]FLT using Voxelized Phantoms

| Parameter | Value (mSv/MBq) |

| Effective Dose | 0.017 |

Data sourced from a 2018 study using modern voxelized phantoms, which was noted to be 13.5% higher than the ICRP reference value at the time.[2]

Visualizations

Experimental Workflow for [18F]FLT Dosimetry Study

Caption: Experimental workflow for a human [18F]FLT dosimetry study.

Simplified Biological Pathway of [18F]FLT

Caption: Simplified biological pathway of [18F]FLT leading to intracellular trapping.

Safety Profile

The radiation doses associated with [18F]FLT PET imaging are comparable to those of other commonly performed nuclear medicine procedures.[1] The potential radiation risks are considered to be within accepted limits for diagnostic imaging.[1] The organ receiving the highest radiation dose is typically the bladder, followed by the liver, kidneys, and bone marrow.[1]

Conclusion

The initial safety and dosimetry studies of [18F]FLT have established it as a safe radiotracer for clinical and research applications in PET imaging of cellular proliferation. The radiation dosimetry is well-characterized, with the effective dose being in a range acceptable for diagnostic procedures. The experimental protocols for these studies are standardized, providing a robust framework for the evaluation of new radiotracers.

References

Methodological & Application

Application Note & Protocol: Automated Radiosynthesis of [¹¹C]Flutomidate for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the automated radiosynthesis of [¹¹C]Flutomidate, a potential positron emission tomography (PET) radiotracer. The synthesis is based on the well-established method of ¹¹C-methylation of a carboxylic acid precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) on a commercial automated synthesis module. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the production of [¹¹C]this compound in a reproducible and efficient manner, suitable for preclinical and clinical research.

Introduction

This compound, chemically known as ethyl 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylate, is an analog of the anesthetic etomidate. The carbon-11 labeled counterpart, [¹¹C]this compound, holds promise as a PET imaging agent for various research applications. The automated synthesis of this radiotracer is crucial for ensuring consistent production, minimizing radiation exposure to personnel, and meeting the stringent requirements of radiopharmaceutical manufacturing.

This protocol is analogous to the established procedures for the radiosynthesis of other ¹¹C-labeled esters from their corresponding carboxylic acid precursors, such as [¹¹C]metomidate and [¹¹C]carfentanil. The core of the synthesis involves the reaction of the demethylated precursor, 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid, with a ¹¹C-methylating agent.

Experimental Workflow

The automated radiosynthesis of [¹¹C]this compound can be summarized in the following key stages:

-

Production of [¹¹C]CO₂: Carbon-11 is produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

-

Synthesis of [¹¹C]Methylating Agent: The [¹¹C]CO₂ is converted to a reactive ¹¹C-methylating agent, typically [¹¹C]CH₃I or [¹¹C]CH₃OTf, within the automated synthesis module.

-

¹¹C-Methylation Reaction: The [¹¹C]methylating agent is reacted with the precursor, 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid, to form [¹¹C]this compound.

-

Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [¹¹C]this compound from unreacted precursors and byproducts.

-

Formulation: The purified [¹¹C]this compound is formulated in a physiologically compatible solution for injection.

-

Quality Control: The final product undergoes rigorous quality control testing to ensure its identity, purity, and suitability for in vivo use.

Automated radiosynthesis workflow for [11C]this compound.

Materials and Methods

Reagents and Materials

| Reagent/Material | Supplier | Notes |

| 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid | Custom Synthesis/TBD | Precursor for ¹¹C-methylation. |

| Acetonitrile (MeCN), anhydrous | Sigma-Aldrich | HPLC grade, for reaction and mobile phase. |

| Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | Reaction solvent. |

| Tetrabutylammonium hydroxide (TBAH) | Sigma-Aldrich | Base for the methylation reaction. |

| Water for Injection (WFI) | USP grade | For mobile phase and formulation. |

| Ethanol, absolute | USP grade | For formulation. |

| [¹¹C]CO₂ | Cyclotron produced | Starting material for the radiosynthesis. |

| C18 Sep-Pak Cartridges | Waters | For solid-phase extraction. |

| HPLC Column (e.g., C18, 10 µm, 250 x 10 mm) | Waters, Agilent | For purification. |

Equipment

-

Automated Radiosynthesis Module (e.g., GE TRACERlab™, Siemens Explora™, Synthra MeIplus)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector

-

Gas Chromatograph (GC) for residual solvent analysis

-

Dose calibrator

-

pH meter

Detailed Experimental Protocol

Pre-synthesis Preparation

-

Prepare the Precursor Solution: Dissolve 1-2 mg of 1-(1-(4-fluorophenyl)ethyl)-1H-imidazole-5-carboxylic acid in 300-500 µL of anhydrous DMF. Add one equivalent of a base, such as tetrabutylammonium hydroxide (TBAH), to form the carboxylate salt.

-

Automated Module Setup: Prepare the automated synthesis module according to the manufacturer's instructions. This includes loading the necessary reagents, solvents, and setting up the synthesis sequence.

Automated Radiosynthesis Procedure

-

[¹¹C]CO₂ Trapping and Conversion: The cyclotron-produced [¹¹C]CO₂ is delivered to the synthesis module and trapped. It is then converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf according to the module's standard procedures.

-

¹¹C-Methylation: The [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the prepared precursor solution in the reaction vessel. The reaction is typically heated to 80-120°C for 3-5 minutes.

-

Quenching and Dilution: After the reaction time, the mixture is quenched with the HPLC mobile phase and transferred to the injection loop of the HPLC system.

HPLC Purification

-

HPLC Conditions:

-

Column: Semi-preparative C18 column (e.g., 10 µm, 250 x 10 mm)

-

Mobile Phase: A typical mobile phase would be a mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium formate), with a ratio of approximately 40:60 (v/v). The exact ratio should be optimized to achieve good separation between [¹¹C]this compound and the precursor.

-

Flow Rate: 4-6 mL/min

-

Detection: UV at 254 nm and a radioactivity detector.

-

-

Fraction Collection: The radioactive peak corresponding to [¹¹C]this compound is collected into a sterile vial containing a suitable volume of WFI.

Formulation

-

Solvent Removal: The collected HPLC fraction, which contains acetonitrile, is typically passed through a C18 Sep-Pak cartridge to trap the [¹¹C]this compound.

-

Elution and Final Formulation: The cartridge is washed with WFI to remove any remaining HPLC solvent. The pure [¹¹C]this compound is then eluted from the cartridge with a small volume of absolute ethanol (e.g., 0.5-1 mL) into a sterile vial containing saline for injection. The final product is passed through a 0.22 µm sterile filter.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the automated radiosynthesis of [¹¹C]this compound, based on typical yields for analogous ¹¹C-methylation reactions.

| Parameter | Expected Value (based on analogous syntheses) | Notes |

| Radiochemical Yield (RCY) | 20-40% (decay-corrected to EOB) | Based on starting [¹¹C]CO₂. |

| Molar Activity (Am) | > 37 GBq/µmol (> 1 Ci/µmol) at EOS | Dependent on the amount of precursor used and the specific activity of the starting [¹¹C]CO₂. |

| Total Synthesis Time | 30-40 minutes | From end of bombardment (EOB) to end of synthesis (EOS). |

| Radiochemical Purity | > 95% | Determined by radio-HPLC. |

| Chemical Purity | > 95% | Determined by HPLC-UV. |

Quality Control

The final [¹¹C]this compound product must undergo the following quality control tests before it can be considered for in vivo studies:

-

Appearance: Clear, colorless, and free of particulate matter.

-

pH: Between 4.5 and 7.5.

-

Radiochemical Identity and Purity: Confirmed by radio-HPLC, where the retention time of the product matches that of a co-injected authentic standard of non-radioactive this compound.

-

Radionuclidic Identity and Purity: Confirmed by measuring the half-life of the product.

-

Residual Solvents: Analysis by GC to ensure that the levels of ethanol, acetonitrile, and DMF are within acceptable limits.

-

Bacterial Endotoxins: Tested using a Limulus Amebocyte Lysate (LAL) test.

-

Sterility: Tested according to USP guidelines (can be performed retrospectively).

Conclusion

This protocol provides a comprehensive guide for the automated radiosynthesis of [¹¹C]this compound. By following these procedures, researchers can reliably produce this novel PET radiotracer with high purity and in sufficient quantities for preclinical and potentially clinical research. The successful implementation of this protocol will facilitate further investigation into the applications of [¹¹C]this compound in molecular imaging.

Standard Operating Procedure for Flutomidate PET/CT Imaging

For Research Use Only

Introduction and Purpose

This document provides a detailed standard operating procedure (SOP) for Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the novel radiotracer Flutomidate. This compound is a fluorine-18 labeled analog of etomidate, designed for the in vivo visualization and quantification of adrenocortical tissue. This SOP is intended for researchers, scientists, and drug development professionals conducting preclinical and clinical research.

This compound, like its predecessor [11C]metomidate, targets the 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) enzymes, which are highly expressed in the adrenal cortex.[1] This specificity allows for the imaging of adrenocortical tumors and the investigation of various adrenal pathologies. The longer half-life of fluorine-18 (approximately 110 minutes) compared to carbon-11 (approximately 20 minutes) offers logistical advantages for clinical use.[1]

Radiopharmaceutical Information

Synthesis of [18F]this compound

The synthesis of [18F]this compound is based on a nucleophilic substitution reaction. While the specific details for this compound are proprietary, the general principle involves the labeling of a suitable precursor with [18F]fluoride. The synthesis is typically performed in an automated synthesis module.

A successful synthesis should yield [18F]this compound with a high radiochemical purity. For a related tracer, [18F]CETO, a radiochemical purity of over 99% has been reported.

Quality Control

Quality control (QC) of the final [18F]this compound product is critical to ensure patient safety and image quality. The QC tests should adhere to the standards outlined in relevant pharmacopeias (e.g., USP, EP).[2][3]

Table 1: Quality Control Specifications for [18F]this compound

| Parameter | Specification | Method |

| Radionuclidic Identity | Fluorine-18 | Gamma Spectroscopy |

| Radionuclidic Purity | ≥ 99.5% | Gamma Spectroscopy |

| Radiochemical Identity | Co-elution with standard | HPLC |

| Radiochemical Purity | ≥ 95% | HPLC |

| pH | 4.5 - 7.5 | pH meter |

| Residual Solvents | Ethanol < 5000 ppm | Gas Chromatography |

| Acetonitrile < 410 ppm | Gas Chromatography | |

| Bacterial Endotoxins | < 175 EU/V | LAL test |

| Sterility | Sterile | Sterility Test |

Subject Preparation

Proper subject preparation is crucial for optimal imaging results and to minimize artifacts.

Pre-Scan Dietary Instructions

-

24 hours prior to scan: Subjects should follow a low-carbohydrate, high-protein, no-sugar diet.[4][5][6] This helps to minimize background uptake of the tracer.

-

Foods to avoid: Bread, pasta, rice, potatoes, sugars, and alcohol.[4]

-

Foods to encourage: Meat, fish, poultry, eggs, cheese, and green vegetables.[4]

-

Subjects should be well-hydrated by drinking plenty of water.[4][6]

-

Strenuous exercise should be avoided for 24 hours before the scan to prevent muscle uptake.[4][6]

Day of Scan Instructions

-

Fasting: Subjects should fast for at least 6 hours prior to the scan. Only plain water is permitted.[5][6]

-

Medications: Subjects should continue to take their regular medications, unless they interfere with the tracer uptake. Certain medications that inhibit CYP11B1 or CYP11B2 (e.g., ketoconazole, metyrapone) should be discontinued after consultation with the referring physician.[7]

-

Diabetic Subjects: Specific instructions should be provided to diabetic subjects to manage their blood glucose levels. Insulin should typically be avoided for 4-6 hours prior to the scan.[4][8]

-

Clothing: Subjects should wear warm, comfortable clothing without metal zippers or buttons.[4][6]

Imaging Protocol

Workflow Diagram

Caption: Experimental workflow for this compound PET/CT imaging.

Tracer Administration

-

Dosage: The recommended adult dose of [18F]this compound is 3-5 MBq/kg, administered intravenously as a slow bolus injection.

-

The injection should be followed by a saline flush to ensure the full dose is delivered.

PET/CT Image Acquisition

-

Uptake Time: A 60-90 minute uptake period is recommended following tracer injection to allow for optimal tracer distribution and clearance from non-target tissues.

-

Scanner: A modern PET/CT scanner should be used.

-

CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

Parameters: 120 kVp, 30-80 mAs, 2.5 mm slice thickness.

-

-

PET Acquisition:

-

Mode: 3D list mode acquisition.

-

Duration: 3-5 minutes per bed position.

-

The scan should cover the area from the diaphragm to the pelvis, centered on the adrenal glands.

-

Table 2: Recommended PET/CT Acquisition Parameters

| Parameter | Value |

| Scanner Type | PET/CT |

| Injected Dose | 3-5 MBq/kg |

| Uptake Time | 60-90 minutes |

| CT Voltage | 120 kVp |

| CT Current | 30-80 mAs |

| CT Slice Thickness | 2.5 mm |

| PET Acquisition Mode | 3D List Mode |

| PET Emission Duration | 3-5 min/bed position |

Image Reconstruction

-

Images should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[9]

-

Corrections for attenuation, scatter, randoms, and dead time should be applied.

-

Reconstruction Parameters:

-

Algorithm: 3D-OSEM with Time-of-Flight (TOF) and Point Spread Function (PSF) correction.[9]

-

Iterations: 2-4

-

Subsets: 16-24

-

Post-reconstruction filter: Gaussian filter with 4-6 mm FWHM.

-

Data Analysis

Visual Interpretation

-

This compound uptake is expected to be high in the adrenal glands.

-

Images should be reviewed in all three planes (axial, coronal, and sagittal) to identify areas of focal or diffuse tracer uptake.

-

Comparison with the anatomical information from the CT scan is essential for accurate localization of any abnormalities.

Quantitative Analysis

-

Quantitative analysis is performed by drawing regions of interest (ROIs) over areas of interest.

-

The primary quantitative metric is the Standardized Uptake Value (SUV), calculated as follows:

SUV = (Radioactivity in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])

-

SUVmax: The maximum pixel value within an ROI, is commonly used to reduce inter-observer variability.

-

SUVmean: The average SUV within an ROI.

-

Tumor-to-background ratios can also be calculated by comparing the SUV in a lesion to the SUV in a reference tissue (e.g., liver, muscle).

Table 3: Example Biodistribution Data for an Etomidate-based Tracer (Adapted from [18F]CETO data in non-human primates) [1]

| Organ | SUVmean (at 60 min post-injection) |

| Adrenal Gland | 25.5 ± 5.2 |

| Liver | 3.1 ± 0.8 |

| Spleen | 2.8 ± 0.6 |

| Kidney | 4.5 ± 1.1 |

| Muscle | 1.2 ± 0.3 |

| Blood Pool | 1.5 ± 0.4 |

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, targeting enzymes in the adrenal steroidogenesis pathway.

Caption: Proposed binding of this compound to key enzymes in the adrenal steroidogenesis pathway.

Safety and Radiation Dosimetry

Standard radiation safety procedures for handling fluorine-18 should be followed. The effective dose for an injection of [18F]this compound is expected to be in a similar range to other 18F-labeled radiopharmaceuticals, typically around 0.019 mSv/MBq. A risk assessment should be performed for each study protocol.

References

- 1. Para-chloro-2-[18F]fluoroethyl-etomidate: A promising new PET radiotracer for adrenocortical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of F-FDG Synthesis and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PET/CT Scan Preparation Guidelines [flcancer.com]

- 5. PET/CT Scan: How to Prepare, What to Expect & Safety Tips [radiology.ucsf.edu]

- 6. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]

- 7. researchgate.net [researchgate.net]

- 8. ri-pet.com [ri-pet.com]

- 9. Making sure you're not a bot! [gupea.ub.gu.se]

Application Notes and Protocols: The Use of Radiolabeled Flutamide Derivatives for Monitoring Androgen Deprivation Therapy Response in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen Deprivation Therapy (ADT) is a cornerstone in the management of advanced prostate cancer. However, monitoring the response to ADT and detecting the emergence of resistance remains a clinical challenge. Positron Emission Tomography (PET) imaging targeting the Androgen Receptor (AR) offers a promising, non-invasive method to visualize and quantify AR expression, providing a potential biomarker for therapy response. Flutamide, a non-steroidal anti-androgen, and its active metabolite, hydroxyflutamide, are competitive inhibitors of the AR. The development of radiolabeled derivatives of these compounds for PET imaging presents a novel strategy for monitoring AR dynamics during ADT.

These application notes provide a comprehensive overview of the rationale, preclinical data, and proposed protocols for utilizing a radiolabeled hydroxyflutamide derivative, herein referred to as [¹⁸F]Flutomidate, for monitoring the response to ADT in prostate cancer. It is important to note that the application of radiolabeled flutamide derivatives for this purpose is currently in the preclinical stage of research.

Rationale for Monitoring ADT with an AR-Targeted PET Tracer

Androgen Deprivation Therapy aims to reduce the levels of androgens, thereby inhibiting AR signaling and suppressing prostate cancer growth. However, prostate cancer cells can adapt to low androgen environments through various mechanisms, often involving alterations in AR expression and function. A key adaptation is the upregulation of AR expression, which sensitizes the cancer cells to residual low levels of androgens, contributing to the development of castration-resistant prostate cancer (CRPC).[1] This upregulation of the AR provides a strong rationale for using an AR-targeted PET tracer to monitor the biological response to ADT. An increase in tracer uptake could indicate a heightened AR expression, potentially signaling an adaptive response that may precede clinical progression.

Preclinical Data on Radiolabeled Flutamide Derivatives

Research into radiolabeled flutamide derivatives has primarily focused on the active metabolite, hydroxyflutamide, for PET imaging with Fluorine-18, and on Flutamide itself for SPECT imaging with Technetium-99m.

[¹⁸F]-Labeled Hydroxyflutamide Derivatives for PET

Derivatives of hydroxyflutamide have been successfully radiolabeled with Fluorine-18.[2] The key characteristics of these preclinical tracers are summarized below.

| Parameter | Value | Reference |

| Radiochemical Yield (decay corrected) | 10 ± 3% | [2] |

| Radiochemical Purity | > 95% | [2] |

| Specific Activity | 1500 ± 200 Ci/mmol | [2] |

[⁹⁹ᵐTc]DTPA-Flutamide for SPECT

A Flutamide conjugate has been labeled with Technetium-99m for potential SPECT imaging applications.[3]

| Parameter | Value | Reference |

| Radiochemical Yield | > 97% | [3] |

| In vitro Stability (in serum for 6h) | > 95% | [3] |

| In vitro Internalization | Demonstrated in rhabdomyosarcoma cells | [3] |

| In vivo Biodistribution | Rapid blood clearance, minimal organ uptake | [3] |

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling and Flutamide's Mechanism of Action

Caption: Androgen Receptor signaling pathway and the inhibitory action of Hydroxyflutamide.

Experimental Workflow for [¹⁸F]this compound Development and Validation

Caption: Workflow for the development and validation of [¹⁸F]this compound.

Clinical Application Workflow for ADT Monitoring

References

- 1. researchgate.net [researchgate.net]

- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Flutomidate Uptake in Metastatic Lesions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction